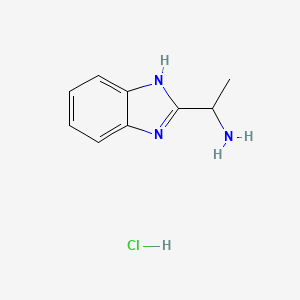![molecular formula C11H12N4 B1340937 4-(piridin-4-il)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina CAS No. 7271-08-1](/img/structure/B1340937.png)
4-(piridin-4-il)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina
Descripción general
Descripción
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which are fundamental components of DNA and RNA. The unique structure of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Aplicaciones Científicas De Investigación
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Medicine: The compound has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazole derivatives, have been known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1 .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been reported to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been described in more than 5500 references, including 2400 patents . These compounds are known to affect various biochemical pathways, suggesting that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might have a broad impact on cellular biochemistry.
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, it interacts with other biomolecules such as nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, which are essential for communication within and between cells . This compound can alter gene expression, leading to changes in the production of proteins that are vital for cell survival and function. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions and the production of energy within the cell .
Molecular Mechanism
At the molecular level, 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, by inhibiting protein kinases, the compound can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage . These effects are important considerations for the potential therapeutic use of the compound .
Metabolic Pathways
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions . The compound can influence metabolic flux, altering the flow of metabolites through these pathways . This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or imidazole rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or imidazole rings, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-c]pyridine compounds.
Comparación Con Compuestos Similares
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared to other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings. The unique arrangement of nitrogen atoms in 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development.
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Pyrazolo[3,4-b]pyridine
- Thienopyridine
These compounds, while structurally related, exhibit different biological activities and are used in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFZHROWYDVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585887 | |
| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-08-1 | |
| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


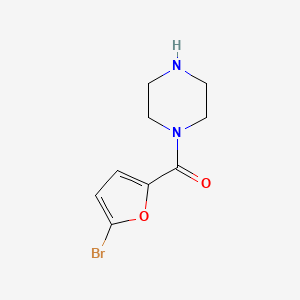
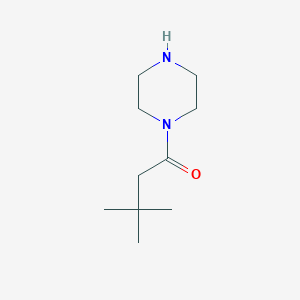
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)



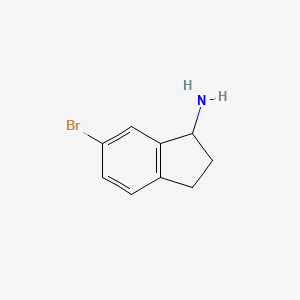
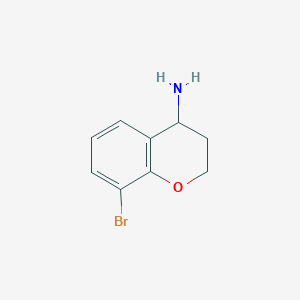
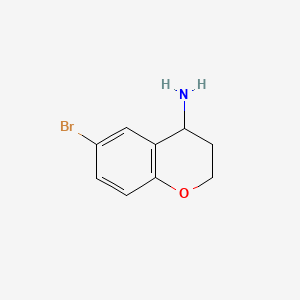
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)



